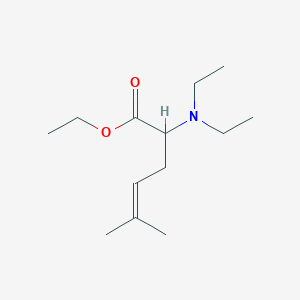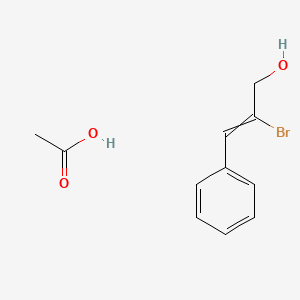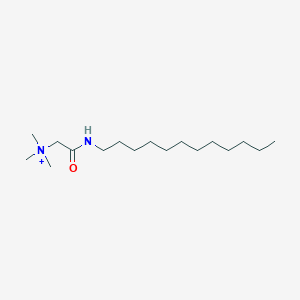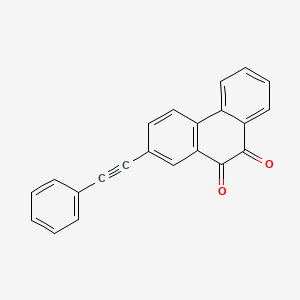![molecular formula C12H20N2O6 B14513665 4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) CAS No. 62538-62-9](/img/structure/B14513665.png)
4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) is a complex organic compound with the molecular formula C14H24N2O6. This compound is characterized by its unique structure, which includes two oxobutanoic acid groups linked by an ethane-1,2-diylbis(methylazanediyl) bridge. It is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) typically involves the reaction of ethane-1,2-diamine with methyl 4-oxobutanoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid)
- 4,4’-[Ethane-1,2-diylbis(sulfandiylmethanediyl)]bis(3,5-dimethyl-1H-pyrazole)
Uniqueness
4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
62538-62-9 |
|---|---|
Formule moléculaire |
C12H20N2O6 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
4-[2-[3-carboxypropanoyl(methyl)amino]ethyl-methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O6/c1-13(9(15)3-5-11(17)18)7-8-14(2)10(16)4-6-12(19)20/h3-8H2,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
VDVJDWASJJNMQI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN(C)C(=O)CCC(=O)O)C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


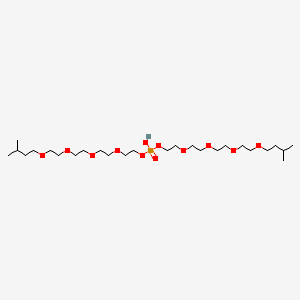


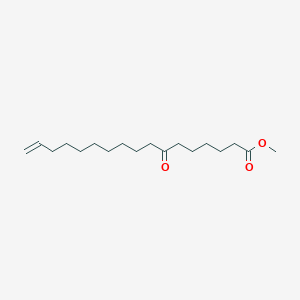
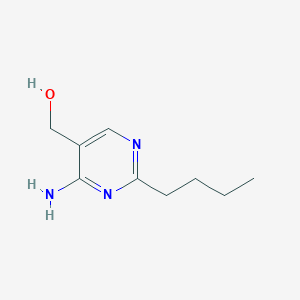
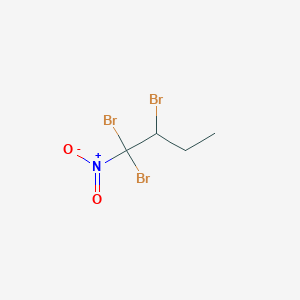
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)

